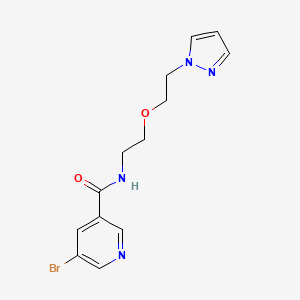![molecular formula C15H16ClN3O3 B2952677 N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide CAS No. 2190139-89-8](/img/structure/B2952677.png)
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 channels are widely expressed in the body and play important roles in various physiological processes, such as osmoregulation, mechanosensation, and pain perception. Therefore, GSK1016790A has been extensively studied for its potential therapeutic applications in a range of diseases.
作用机制
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide acts as a potent and selective agonist of TRPV4 channels, which are non-selective cation channels that are permeable to calcium ions. Upon binding to TRPV4 channels, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide induces the opening of the channel pore, leading to an influx of calcium ions into the cell. This calcium influx can trigger various downstream signaling pathways that are involved in the physiological and pathological processes regulated by TRPV4 channels.
Biochemical and physiological effects:
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can induce calcium influx and activate downstream signaling pathways in endothelial cells, leading to vasodilation and increased blood flow. In osteoblasts, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can stimulate bone formation by activating TRPV4 channels. In neurons, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can modulate synaptic transmission and pain perception by regulating calcium signaling.
实验室实验的优点和局限性
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV4 channels, which allows for precise and specific modulation of TRPV4 channel activity. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide can induce calcium influx and activate downstream signaling pathways in various cell types, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide and TRPV4 channels. One direction is the development of more potent and selective TRPV4 channel modulators for therapeutic applications. Another direction is the investigation of the roles of TRPV4 channels in various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the mechanisms underlying the physiological and pathological effects of TRPV4 channel activation by N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide and other modulators need to be further elucidated.
合成方法
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide involves several steps, including the reaction of 2-bromo-3-chloropyrazine with methylamine, followed by the reaction of the resulting intermediate with 3-(2-methoxyethoxy)benzoyl chloride. The final product is obtained through purification by column chromatography.
科学研究应用
N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has been widely used in scientific research to investigate the physiological and pathological roles of TRPV4 channels. For example, N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide has been shown to modulate the activity of TRPV4 channels in various cell types, including endothelial cells, osteoblasts, and neurons. It has also been used to study the involvement of TRPV4 channels in various diseases, such as osteoarthritis, pulmonary edema, and neuropathic pain.
属性
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-21-7-8-22-12-4-2-3-11(9-12)15(20)19-10-13-14(16)18-6-5-17-13/h2-6,9H,7-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOPOIRZHALHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-[3-Bromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2952595.png)
![4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2952596.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2952597.png)

![3,4-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2952600.png)

![1-Phenyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2952602.png)
![2-Amino-2-[3-(trifluoromethyl)cyclohexyl]acetic acid;hydrochloride](/img/structure/B2952603.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952604.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2952611.png)


![1-(4-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2952616.png)